molecular formula C8H6FIN2 B1393708 6-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1257535-15-1

6-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No. B1393708
M. Wt: 276.05 g/mol
InChI Key: OXRRUHBRZWKTKV-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound with the molecular formula C8H6FIN2 . It is used as an intermediate in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves several steps, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-iodo-1-methyl-1H-indazole is represented by the InChI code 1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving 6-Fluoro-3-iodo-1-methyl-1H-indazole are not detailed in the available resources .


Physical And Chemical Properties Analysis

6-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C in a dark place under an inert atmosphere . .

Scientific Research Applications

Pharmacological Properties

6-Fluoro-3-iodo-1-methyl-1H-indazole and its derivatives have been studied for their pharmacological properties. Fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, were synthesized with fluorination on the indazole ring, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. These compounds were evaluated for their binding affinity and selectivity towards α2-AR/I1 imidazoline binding sites. It was found that fluorination at certain positions on the indazole ring could influence the hypotensive and bradycardic activities of these compounds, making them potential candidates for PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Structural and Supramolecular Studies

The impact of fluorination on the supramolecular structure of NH-indazoles, including various fluorinated indazoles, has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. This study provided insights into the tautomeric forms of these compounds and their unique crystallization behaviors, such as forming helices of three-fold screw axis in certain cases (Teichert et al., 2007).

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of indazole derivatives, including those with fluorination, has been conducted. This includes studies on the ring transformation of benzotriazocinones into indazoles, showcasing the potential chemical pathways and transformations that these compounds can undergo (Fujimura et al., 1984). Additionally, efficient synthetic methods have been developed for indazoles, highlighting their utility in various chemical syntheses (Lukin et al., 2006).

Antitumor Activity

Studies have also examined the antitumor activity of indazole derivatives. One such compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure determined. This compound showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for the use and study of 6-Fluoro-3-iodo-1-methyl-1H-indazole are not specified in the available resources .

properties

IUPAC Name

6-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRUHBRZWKTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodo-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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